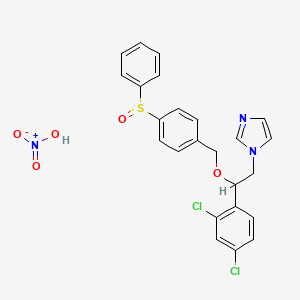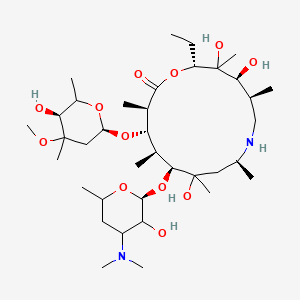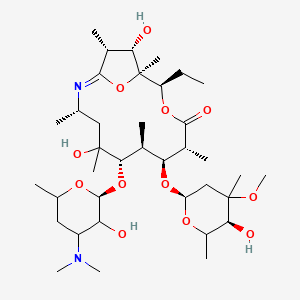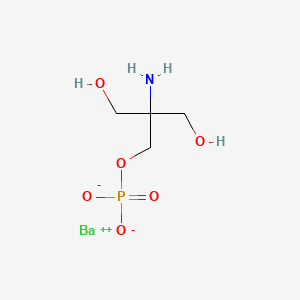
Lamotrigine Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamotrigine Impurity 4 is a byproduct formed during the synthesis of lamotrigine, an anticonvulsant and anti-epileptic drug. Lamotrigine is primarily used to treat epilepsy and bipolar disorder by enhancing gamma-aminobutyric acid (GABA) and blocking sodium channels . Impurities like this compound are crucial for understanding the purity, efficacy, and safety of the pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lamotrigine Impurity 4 involves multiple steps, including the reaction of 2,3-dichlorobenzoyl cyanide with various reagents under controlled conditions . The reaction conditions typically involve the use of solvents like acetonitrile and methanol, with the pH adjusted using sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity levels are within acceptable limits .
Analyse Chemischer Reaktionen
Types of Reactions: Lamotrigine Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its identification and quantification in pharmaceutical formulations.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, methanol, ammonium acetate, and perchloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure accuracy and reproducibility .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Lamotrigine Impurity 4 is extensively studied in pharmaceutical research to understand its impact on the efficacy and safety of lamotrigine . It is used in the development of analytical methods for impurity profiling and quality control of lamotrigine tablets . Additionally, it serves as a reference standard in various chromatographic assays .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Lamotrigine Impurity 4 can be compared with other impurities of lamotrigine, such as Impurity A, Impurity B, and Impurity G . These impurities share structural similarities but differ in their chemical properties and impact on the overall efficacy of the drug .
Uniqueness: What sets this compound apart is its specific formation pathway and its unique chemical structure, which can influence the pharmacokinetics and pharmacodynamics of lamotrigine . Understanding these differences is crucial for developing more effective and safer pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
63985-85-9 |
|---|---|
Molekularformel |
C8H3Cl2NO |
Molekulargewicht |
200.03 |
Aussehen |
Grey Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2,5-Dichlorobenzoyl Cyanide; 2,5-Dichlorophenylglyoxylonitrile; 2,5-Dichloro-α-oxo-benzeneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)



